Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
Overview
Description
Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. One common method for this protection is the use of di-tert-butyl pyrocarbonate (Boc2O) in the presence of a base such as dicyclohexylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonyl derivatives can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Addition Reactions: The double bond in the pent-4-enoate moiety can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include trifluoroacetic acid (TFA) for Boc deprotection.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the protection and deprotection of the amine group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.
Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)butanoate: Similar structure with a shorter carbon chain.
Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure with a longer carbon chain.
Uniqueness
Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to the presence of the double bond in the pent-4-enoate moiety, which allows for additional chemical reactivity and functionalization options. This structural feature distinguishes it from other Boc-protected amino acid derivatives and provides unique opportunities for its use in synthetic and research applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGMPITVQIMGK-HMZWWLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583381 | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221352-64-3 | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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